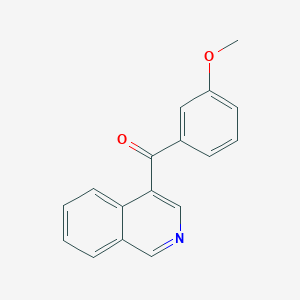

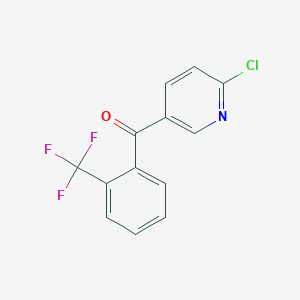

2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine

Overview

Description

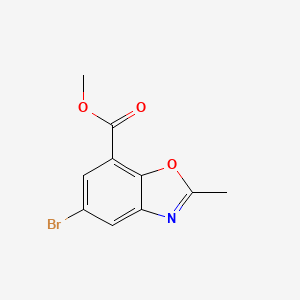

“2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine” is a complex chemical compound used in scientific research. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “this compound” is C13H7ClF3NO . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Chloro-Difluoro[1,3]dioxole[4,5-c]pyridine : A derivative of 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been synthesized from simple materials. Its chlorine atom allows for further functionalization, expanding its potential applications in medicinal chemistry (Catalani, Paio, & Perugini, 2010).

Trifluoroacetylation of Arenes : 2-(Trifluoroacetoxy)pyridine is used for trifluoroacetylating arenes under Friedel–Crafts conditions, producing trifluoromethyl aryl ketones, indicating potential in organic synthesis (Keumi, Shimada, Takahashi, & Kitajima, 1990).

Role in Catalytic Processes : A ruthenium(II) complex containing 2-(aminomethyl)pyridine and chlorido/trifluoromethanesulfonato ligands demonstrated reduced catalytic activity, highlighting the importance of ligand choice in catalysis (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

Synthesis of Imidazo[1,2-a]pyridines : Reaction between 2-chloropyridines and 2H-azirines, including derivatives of this compound, produces imidazo[1,2-a]pyridines, common in medicinal chemistry leads and drugs (Vuillermet, Bourret, & Pelletier, 2020).

Application in Material Science

Fluorescent Probes for Mercury Ion : Derivatives of this compound have been used as fluorescent probes for mercury ion detection, showcasing their potential in environmental monitoring (Shao et al., 2011).

Synthesis of Molecular Salts/Cocrystals : Studies on 2-Chloro-4-nitrobenzoic acid, a related compound, have shown its utility in synthesizing molecular salts and investigating halogen bonds, relevant in material science and pharmaceuticals (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It’s expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often employed for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have bioactive properties .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-11-6-5-8(7-18-11)12(19)9-3-1-2-4-10(9)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXDRWFGKQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)

![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)